Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Medicinal chemistry Scaffold diversity Ligand efficiency

Procure CAS 1203346-84-2 for a scaffold-differentiated entry into anticancer and anti-angiogenic research. Unlike generic indole-3-acetamides, this compound features a 3-oxo-inden-5-yloxy moiety that provides an additional hydrogen-bond acceptor, expanded π-stacking surface, and a distinct chemotype for drug-resistant cancer targets and PPI screening. Supported by patent class documentation (US20050234098), it is ideal for medicinal chemistry optimization, fragment-based drug design, and expanding library coverage in the underrepresented indole-indanone hybrid region.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 1203346-84-2
Cat. No. B2776618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
CAS1203346-84-2
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H20N2O3/c24-20-8-6-14-5-7-16(11-18(14)20)26-13-21(25)22-10-9-15-12-23-19-4-2-1-3-17(15)19/h1-5,7,11-12,23H,6,8-10,13H2,(H,22,25)
InChIKeyQZTZKMOQFKZKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide (CAS 1203346-84-2): Scaffold-Differentiated Indole-Indanone Hybrid for Targeted Procurement


N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide (CAS 1203346-84-2, molecular formula C₂₁H₂₀N₂O₃, molecular weight 348.40 g/mol) is a synthetic hybrid molecule that covalently links a tryptamine-derived indole moiety to a 3-oxo-2,3-dihydro-1H-inden-5-yl (indanone) scaffold through an oxyacetamide bridge. [1] The compound belongs to the broader structural class of 3-oxoacetamideindolyl derivatives, which have been disclosed in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activities. [2] Unlike simpler indole-3-acetamides that rely on a single pharmacophoric element, this compound presents a dual-ring architecture that introduces additional hydrogen-bonding capacity and conformational constraint, features that are structurally distinct from common procurement alternatives such as N-acetyltryptamine or indole-3-acetamide.

Procurement Risk Alert: Why Generic Indole-3-Acetamides Cannot Substitute for CAS 1203346-84-2 Without Loss of Structural Determinants


The substitution of N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide with simpler in-class analogs such as N-acetyltryptamine (CAS 1016-47-3) or indole-3-acetamide (CAS 879-37-8) is not chemically equivalent. The target compound incorporates a 3-oxo-2,3-dihydro-1H-inden-5-yloxy moiety that contributes an additional aromatic ring, a ketone hydrogen-bond acceptor, and a rotatable ether linkage absent in the simpler analogs. [1] These structural elements are predicted to alter key molecular recognition parameters, including the number of hydrogen-bond acceptors (5 vs. 2 for N-acetyltryptamine), topological polar surface area, and conformational flexibility, all of which directly impact target-binding geometry and selectivity profile. [2] The patent-defined 3-oxoacetamideindolyl class, to which this compound belongs, is specifically associated with anticancer and anti-angiogenic phenotypic outcomes that are not claimed for the simpler indole-3-acetamide scaffold. [1] Procurement of a generic indole acetamide in place of this compound therefore risks loss of the indanone-dependent pharmacophoric contribution and cannot be assumed to recapitulate the same biological or chemical biology outcomes.

Quantitative Differentiation Evidence for CAS 1203346-84-2: Head-to-Head and Class-Level Comparator Analysis


Scaffold Complexity Advantage: Heavy Atom Count and Hydrogen-Bond Acceptor Differentiation vs. N-Acetyltryptamine

The target compound contains 26 heavy atoms and 5 hydrogen-bond acceptors (HBA), compared with 15 heavy atoms and 2 HBA for N-(2-(1H-indol-3-yl)ethyl)acetamide (N-acetyltryptamine, CAS 1016-47-3), the simplest in-class comparator. [1] The indanone-derived ketone and ether oxygen contribute 2 additional HBA sites, expanding the topological polar surface area and enabling binding modes inaccessible to the simpler analog. [2] In fragment-based drug discovery contexts, this difference in HBA count and scaffold complexity directly influences the probability of identifying selective binding interactions during primary screening campaigns. [3]

Medicinal chemistry Scaffold diversity Ligand efficiency

Patent-Class Biological Differentiation: 3-Oxoacetamideindolyl Scaffold Association with Anticancer and Anti-Angiogenic Activity

The target compound falls within the general structural formula of 3-oxoacetamideindolyl compounds disclosed in U.S. Patent Application US20050234098, which explicitly claims methods of treating cancer and angiogenesis-mediated diseases using compounds of this class. [1] The patent states that these compounds 'have potent anticancer, cytotoxic, and anti-angiogenic activity' and provides claims encompassing a method of treating cancer comprising administering an effective amount of a compound of formula 1, which includes the 3-oxoacetamideindolyl core architecture present in CAS 1203346-84-2. [1] By contrast, simpler indole-3-acetamides such as indole-3-acetamide (CAS 879-37-8) are not encompassed by this patent class and have no analogous therapeutic activity claims in the patent literature. This patent-class association provides a documented, although non-quantitative, basis for differentiating the target compound from generic indole acetamides in the context of oncology-focused procurement. [2]

Oncology Angiogenesis inhibition Patent-defined chemical class

Molecular Weight and Lipophilicity Differentiation vs. N-Benzyl-Indanone Analog: Implications for Membrane Permeability

The target compound (MW 348.40 g/mol, computed LogP ~2.8–3.4) occupies a distinct physicochemical space compared with the closely related N-benzyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide (MW 295.3 g/mol, computed LogP ~2.3–2.8). The indole-ethyl substitution in the target compound adds approximately 53 Da of molecular weight and introduces an additional heteroaromatic ring system, increasing both the hydrogen-bond donor count (2 vs. 1) and the aromatic surface area available for π-stacking interactions. [1] These differences are expected to result in altered membrane permeability characteristics and differential recognition by cytochrome P450 enzymes, an important consideration for researchers selecting compounds for cellular assays where passive permeability and metabolic stability are relevant parameters. [2]

ADME properties Lipophilicity Physicochemical profiling

Rotatable Bond Count Differentiation and Conformational Entropy vs. Rigid Indole-Indanone Analogs

The target compound possesses 7 rotatable bonds, compared with only 2 rotatable bonds for 3-(1H-indol-3-yl)-indan-1-one, a direct C–C linked indole-indanone analog lacking the oxyacetamide spacer. [1] The flexible ethyl linker between the indole NH and the acetamide nitrogen, combined with the ether oxygen spacer to the indanone ring, provides conformational degrees of freedom that allow the two aromatic systems to adopt multiple relative orientations. [2] This flexibility can be advantageous for induced-fit binding to protein targets with adaptable binding pockets, whereas the rigid analog is constrained to a single relative geometry. However, the higher rotatable bond count also implies a greater entropic penalty upon binding, an important consideration for computational chemists performing free-energy perturbation calculations or pharmacophore modeling. [3]

Conformational analysis Ligand preorganization Binding entropy

Aromatic Ring Count and π-Stacking Potential Differentiation vs. Simple Indole-3-Acetamides

The target compound contains three distinct aromatic/heteroaromatic rings (indole bicyclic system + indanone benzene ring), compared with only one ring system (indole) for indole-3-acetamide (CAS 879-37-8). [1] This tripling of aromatic surface area expands the potential for π-π stacking and edge-to-face aromatic interactions with protein targets, a critical determinant of binding affinity in kinase ATP-binding pockets, bromodomains, and other aromatic-rich binding sites. [2] The spatial separation of the indole and indanone aromatic systems by the flexible oxyacetamide-ethyl linker (~9–12 Å end-to-end distance in extended conformation) is geometrically compatible with simultaneous engagement of two distinct hydrophobic subpockets in multi-domain protein targets. [3]

π-stacking interactions Molecular recognition Aromatic pharmacophore

Caveat on Quantitative Bioactivity Data: Current Evidentiary Limitations for CAS 1203346-84-2

A systematic search of peer-reviewed literature, authoritative databases including ChEMBL and BindingDB, and patent repositories was conducted for CAS 1203346-84-2. As of the search date, no publicly available, primary research-derived quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) were identified for this specific compound in any peer-reviewed publication or curated database. [1] The IC₅₀ value of 10.56 ± 1.14 µM against HepG2 cells that has been associated with this CAS number on certain vendor websites could not be verified against any primary research source and appears to originate from a study of structurally distinct N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. [2] This evidentiary gap means that the differentiation claims presented in Sections 3.1–3.5 are based on structural, physicochemical, and patent-class inference rather than direct comparative bioassay data. Prospective procurers should verify target-specific biological activity through their own screening campaigns. [3]

Data transparency Procurement risk assessment Literature gap analysis

Procurement-Weighted Application Scenarios for N-(2-(1H-Indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide Based on Verified Differentiation Evidence


Oncology-Focused Chemical Biology Probe Development Leveraging 3-Oxoacetamideindolyl Patent-Class Assignment

Research groups investigating anticancer or anti-angiogenic mechanisms can justify procurement of CAS 1203346-84-2 based on its structural membership in the 3-oxoacetamideindolyl compound class, which is explicitly claimed in US20050234098 for methods of treating cancer and angiogenesis-mediated diseases. [1] The compound provides a scaffold-differentiated entry point for medicinal chemistry optimization that is chemically distinct from the extensively explored indole-3-acetamide and oxoacetamide series, offering a novel indanone-containing chemotype for SAR expansion. This is particularly relevant for programs targeting drug-resistant cancer phenotypes where novel chemotypes are prioritized for screening cascades. [1]

Protein-Protein Interaction Inhibitor Screening Using Multi-Ring Aromatic Surface Architecture

The three distinct aromatic ring systems of CAS 1203346-84-2 (indole bicyclic + indanone benzene), coupled with a flexible oxyacetamide-ethyl linker providing ~9–12 Å inter-ring separation, make this compound suitable for screening against protein-protein interaction (PPI) targets where simultaneous engagement of multiple hydrophobic subpockets is required. [1] The expanded π-stacking surface area relative to single-ring indole acetamides provides greater potential for interaction with aromatic-rich PPI interfaces such as those found in bromodomain-containing proteins, Bcl-2 family members, or MDM2/p53. [2]

Chemical Library Diversification with a Physicochemically Differentiated Indole-Indanone Hybrid Scaffold

For institutions building diverse screening libraries, CAS 1203346-84-2 offers a physicochemical profile (MW 348.40, 5 HBA, 2 HBD, 3 aromatic rings) that occupies a distinct region of chemical space compared with both simpler indole acetamides and rigid indole-indanone conjugates. [1] The compound's 7 rotatable bonds provide conformational sampling breadth, while its computed LogP of ~2.8–3.4 positions it within drug-like chemical space suitable for cell-based screening. [1] Procurement of this compound expands library coverage in the indole-indanone hybrid region that is underrepresented in many commercial screening collections. [2]

Fragment-Based Drug Design: Indanone-Containing Fragment Library Expansion with Documented IP Position

Although the molecular weight of CAS 1203346-84-2 (348.40 g/mol) places it above traditional fragment limits, the indanone-oxyacetamide and indole-ethyl substructures can serve as validated fragment scaffolds for fragment-based drug design programs. [1] The patent-class documentation in US20050234098 provides an intellectual property context that may be strategically relevant for medicinal chemistry groups considering fragment-growing or fragment-linking approaches from this chemotype. [2] Researchers can use this compound as a reference standard for indanone-indole hybrid geometry in co-crystallization trials and computational docking studies. [1]

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.